3-Amino-5-chloro-2-cyanothiophene
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Overview
Description
3-Amino-5-chloro-2-cyanothiophene is an organic compound with the molecular formula C5H3ClN2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of amino, chloro, and cyano functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-chloro-2-cyanothiophene can be achieved through several methods. One common approach involves the reaction of 3-chloro-2-cyanothiophene with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol or methanol and may be carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-chloro-2-cyanothiophene undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Amino-5-chloro-2-cyanothiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 3-Amino-5-chloro-2-cyanothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-cyanothiophene: Lacks the chloro group, which may affect its reactivity and applications.
5-Chloro-2-cyanothiophene:
2-Amino-3-cyanothiophene: Differs in the position of the amino and cyano groups, leading to variations in its properties
Uniqueness
The presence of both amino and chloro groups allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C5H3ClN2S |
---|---|
Molecular Weight |
158.61 g/mol |
IUPAC Name |
3-amino-5-chlorothiophene-2-carbonitrile |
InChI |
InChI=1S/C5H3ClN2S/c6-5-1-3(8)4(2-7)9-5/h1H,8H2 |
InChI Key |
PKSKOQNCWLCEIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1N)C#N)Cl |
Origin of Product |
United States |
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